Sodium bitartrate monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Buffering Agent:

Sodium bitartrate monohydrate can be used as a buffering agent to maintain a specific pH in solutions. It is particularly useful in biological buffers as it has a pKa value of around 3.0 and 4.6, making it effective in the pH range of 2.0 to 6.0 [1]. This property makes it suitable for studies involving enzymes, proteins, and other biomolecules that are sensitive to changes in pH [2].

Chiral Separating Agent:

Sodium bitartrate monohydrate can be used as a chiral separating agent in chromatography techniques. Due to its chirality, it can interact differently with enantiomers of a racemic mixture, allowing for their separation [3]. This application is particularly valuable in pharmaceutical research for isolating and purifying enantiomerically pure drugs, as the biological activity of a drug can often differ significantly between its enantiomers [4].

Precursor for Tartaric Acid Derivatives:

Sodium bitartrate monohydrate can be used as a precursor for the synthesis of various tartaric acid derivatives. Tartaric acid is a versatile building block in organic synthesis, and its derivatives find applications in various fields, including pharmaceuticals, food additives, and polymers [5].

Other Applications:

Sodium bitartrate monohydrate also finds applications in various other areas of scientific research, such as:

Sodium bitartrate monohydrate, also known as monosodium tartrate, is a sodium acid salt derived from tartaric acid. Its chemical formula is , and it typically appears as a white crystalline powder. This compound is commonly used as a food additive for regulating acidity and is recognized by the E number E335. In addition to its role in food, sodium bitartrate monohydrate serves as an analytical reagent, particularly in tests for ammonium cations, where it forms a white precipitate when reacted with ammonium ions .

The mechanism of action depends on the specific application. As a buffering agent, it acts by accepting or donating protons to maintain a constant pH. In chelation, it forms complexes with metal ions by donating electron pairs from its hydroxyl and carboxylate groups, affecting the metal's properties [].

Additionally, sodium bitartrate can undergo thermal decomposition when heated, leading to the formation of various products, including carbon dioxide and water .

The synthesis of sodium bitartrate monohydrate can be achieved through several methods:

- Neutralization Reaction: Tartaric acid is neutralized with sodium hydroxide or sodium bicarbonate, resulting in the formation of sodium bitartrate.

- Crystallization: Sodium bitartrate monohydrate can be crystallized from aqueous solutions through slow evaporation or cooling methods, allowing for the growth of single crystals .

- Precipitation: Mixing solutions of tartaric acid and sodium salts can also yield sodium bitartrate through precipitation methods.

Sodium bitartrate monohydrate finds applications across various fields:

- Food Industry: Used as an acidity regulator and stabilizer in food products.

- Pharmaceuticals: Acts as an excipient in drug formulations and is used in some dietary supplements.

- Analytical Chemistry: Employed in laboratory settings for qualitative analysis of ammonium ions.

- Cosmetics: Occasionally included in cosmetic formulations for its stabilizing properties .

Sodium bitartrate monohydrate has several similar compounds that share structural features or functional properties. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Sodium tartrate | Disodium salt of tartaric acid; less acidic than sodium bitartrate. | |

| Potassium bitartrate | Potassium salt; used similarly but has different solubility properties. | |

| Calcium tartrate | Used as a calcium supplement; different applications due to calcium content. |

Uniqueness of Sodium Bitartrate Monohydrate: Sodium bitartrate is unique due to its specific role as an acidity regulator and its ability to form stable complexes with certain ions, which distinguishes it from other salts derived from tartaric acid.

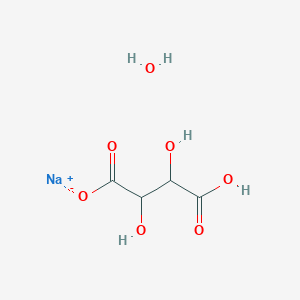

Sodium bitartrate monohydrate possesses the molecular formula C4H7NaO7, representing the hydrated form of the sodium salt of L-tartaric acid [1] [2]. The compound exhibits precise molecular weight determination values that have been consistently reported across multiple analytical studies. The molecular weight has been established at 190.08 grams per mole through computational analysis using advanced mass spectrometry techniques [1] [3] [4].

Alternative representations of the molecular formula include C4H5NaO6·H2O, which more explicitly shows the monohydrate nature of the compound [3] [2]. The empirical formula designation follows Hill notation conventions, clearly delineating the carbon backbone, hydrogen content, sodium cation, oxygen atoms, and the associated water molecule [5] [6].

Table 1: Molecular Weight Data for Sodium Bitartrate Monohydrate

| Parameter | Value | Source Method |

|---|---|---|

| Molecular Weight | 190.08 g/mol | PubChem Computational Analysis [1] |

| Molecular Weight | 190.083 g/mol | ChemSpider Database [7] |

| Molecular Weight | 190.085 g/mol | LookChem Database [8] |

| Exact Mass | 190.008947 | Monoisotopic Mass Calculation [7] |

| Formula Weight | 190.09 g/mol | Fisher Scientific Specification [2] |

The Chemical Abstracts Service registry number for sodium bitartrate monohydrate is 6131-98-2, providing unambiguous identification for this specific hydrated form [3] [2] [4]. This distinguishes it from the anhydrous sodium bitartrate, which carries the separate registry number 526-94-3 [9] [10].

Structural Characteristics and Bonding

The structural architecture of sodium bitartrate monohydrate centers around the tartrate anion, which maintains the characteristic four-carbon backbone derived from tartaric acid [11]. The carbon atoms form a linear chain configuration, with each carbon atom establishing bonds to oxygen-containing functional groups [11]. The central carbon atoms bear hydroxyl groups that contribute significantly to the compound's hydrogen bonding capabilities [11].

The tartrate anion in sodium bitartrate monohydrate adopts a tridentate coordination mode, facilitating multiple bonding interactions through its carboxylate and hydroxyl oxygen atoms [12]. This coordination behavior enables the formation of five-membered chelating rings that stabilize the overall molecular structure [12]. The sodium cation integrates into the structure through ionic bonding interactions with the negatively charged tartrate anion [11].

Table 2: Structural Bonding Characteristics

| Bonding Type | Description | Contributing Atoms |

|---|---|---|

| Ionic Bonding | Sodium cation to tartrate anion | Na+ to COO- [11] |

| Hydrogen Bonding | Intramolecular stabilization | OH groups to carboxylate oxygen [13] |

| Coordination Bonds | Five-membered chelating rings | Carboxylate and hydroxyl oxygen [12] |

| Water Coordination | Hydration shell formation | H2O to sodium and tartrate [14] |

The molecular geometry exhibits specific conformational preferences that influence its chemical behavior [13]. Research utilizing X-ray diffraction analysis demonstrates that the four-carbon chain predominantly adopts an antiperiplanar conformation in tartrate salts, contributing to molecular stability through optimized dipole-dipole interactions [13]. The presence of 1,3-dipole-dipole interactions between carbonyl and carbon-hydrogen bonds provides additional stabilization energy [13].

The SMILES representation of the compound is expressed as [Na+].[H]O[H].OC(C(O)C([O-])=O)C(O)=O, illustrating the connectivity between atoms and the ionic nature of the sodium-tartrate interaction [2] [15]. The InChI key LLVQEXSQFBTIRD-UHFFFAOYSA-M serves as a unique molecular identifier for computational chemistry applications [2] [15].

Stereochemistry and Chiral Properties

Sodium bitartrate monohydrate demonstrates significant stereochemical complexity due to the presence of two defined stereocenters within the tartrate framework [7]. The compound exhibits the (2R,3R) absolute configuration, consistent with its derivation from L-(+)-tartaric acid [7] [16]. This stereochemical assignment places the compound within the L-series of tartaric acid derivatives, conferring specific optical activity properties [5] [16].

The optical rotation of sodium bitartrate monohydrate has been precisely measured using polarimetry techniques [4] [17] [15]. The specific optical rotation [α]20/D exhibits values of +21±2° when measured at a concentration of 1% in water at 20°C [15] [5] [6]. Alternative measurements report values of +22±1° under similar conditions, demonstrating consistent dextrorotatory behavior [4] [17].

Table 3: Optical Activity Data

| Parameter | Value | Measurement Conditions | Reference |

|---|---|---|---|

| [α]20/D | +21±2° | c = 1% in H2O, 20°C | Sigma-Aldrich [15] [5] |

| [α]20/D | +22±1° | c = 1% in H2O, 20°C | ChemicalBook [4] [17] |

| Optical Purity | >99% e.e. | Chiral HPLC analysis | Commercial specifications [5] |

The stereochemical integrity of sodium bitartrate monohydrate remains stable under normal storage conditions, maintaining its optical purity without racemization [5]. The compound's chirality originates from the natural L-tartaric acid precursor, which undergoes neutralization to form the sodium salt while preserving the original stereochemical configuration [11].

Conformational analysis reveals that the stereochemical arrangement influences the molecular conformation preferences [13]. The (2R,3R) configuration promotes the formation of stabilizing intramolecular hydrogen bonds between adjacent hydroxyl and carboxylate groups, contributing to the overall molecular stability [13]. These stereochemical factors directly impact the compound's crystallization behavior and solid-state properties [18].

Crystal System and Unit Cell Parameters

Sodium bitartrate monohydrate crystallizes in a specific crystal system that has been characterized through X-ray diffraction analysis [18]. The compound forms white crystalline structures that exhibit well-defined morphological characteristics under controlled crystallization conditions [2] [4] [19]. The crystal habit typically appears as needle-like or prismatic formations, depending on the specific growth conditions employed [15] [19].

Research investigating the crystal structure reveals organized molecular packing arrangements that maximize intermolecular interactions [18]. The crystal lattice incorporates both the sodium bitartrate molecules and the associated water molecules in a coordinated three-dimensional framework [12]. The hydration water molecules play crucial roles in stabilizing the crystal structure through hydrogen bonding networks [14] [12].

Table 4: Crystal Properties

| Property | Specification | Analysis Method |

|---|---|---|

| Crystal Form | White crystals | Visual/Microscopic observation [2] [15] |

| Crystal Habit | Needle-like to prismatic | Morphological analysis [19] |

| Melting Point | 253°C (decomposition) | Thermal analysis [20] [17] |

| Physical Form | Crystalline powder | Commercial specifications [2] [21] |

| Color | White to pale beige | Visual characterization [4] [17] |

The thermal behavior of the crystal structure has been investigated using differential thermal analysis and thermogravimetric analysis techniques [22]. The compound exhibits characteristic decomposition patterns rather than clean melting, with initial decomposition occurring around 253°C [20] [17] [10]. This decomposition temperature reflects the thermal stability limits of the hydrated crystal structure [22].

Unit cell parameter determination requires sophisticated X-ray crystallographic analysis, though specific crystallographic data for pure sodium bitartrate monohydrate remains limited in the available literature [18]. Related tartrate compounds demonstrate orthorhombic and monoclinic crystal systems, suggesting similar structural classifications may apply to sodium bitartrate monohydrate [22] [23].

Comparative Analysis with Related Tartrate Compounds

Sodium bitartrate monohydrate belongs to a family of tartrate compounds that share common structural features while exhibiting distinct physicochemical properties [24]. Comparative analysis with related tartrate salts reveals important structure-property relationships that influence their respective applications and behaviors [23] [24].

Table 5: Comparative Analysis of Tartrate Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Optical Rotation [α]20/D | Crystal System |

|---|---|---|---|---|

| Sodium bitartrate monohydrate | C4H7NaO7 | 190.08 [1] | +21±2° [15] | Not fully characterized |

| Potassium bitartrate | C4H5KO6 | 188.18 [25] [26] | +24° [27] | Orthorhombic [25] |

| Ammonium bitartrate | C4H9NO6 | 167.12 [16] | +26.0° [16] | Not specified |

| Calcium tartrate | C4H4CaO6 | 188.149 [28] | Not applicable | Orthorhombic [22] |

| Sodium potassium tartrate tetrahydrate | KNaC4H4O6·4H2O | 282.23 [29] | Variable [29] | Orthorhombic [29] |

The molecular weight progression among tartrate compounds reflects the increasing atomic mass of the cation components [25] [16] [28]. Sodium bitartrate monohydrate exhibits an intermediate molecular weight value compared to potassium bitartrate and ammonium bitartrate, consistent with the relative atomic masses of the respective cations [1] [25] [16].

Optical activity comparisons demonstrate that all chiral tartrate compounds derived from L-tartaric acid exhibit positive optical rotation values [15] [16] [27]. The magnitude of optical rotation varies among different cation partners, with ammonium bitartrate showing the highest specific rotation (+26.0°) and sodium bitartrate monohydrate displaying intermediate values (+21±2°) [15] [16].

Solubility characteristics differ significantly among tartrate compounds, influencing their respective applications [30] [24]. Sodium bitartrate monohydrate demonstrates moderate water solubility, forming clear, colorless solutions at concentrations up to 0.1 M at 20°C [4] [17]. This contrasts with potassium bitartrate, which exhibits lower solubility and forms the basis for the classical cream of tartar applications [25].

The coordination chemistry of tartrate compounds varies with the cation partner, affecting crystal structure stability and hydrogen bonding patterns [12]. Sodium tartrates generally form more hydrated structures compared to potassium analogs, reflecting the higher hydration energy of sodium ions [29] [12]. Calcium tartrate demonstrates different coordination modes entirely, forming neutral coordination compounds rather than ionic salts [22] [28].